molecular formula C24H18Cl3N5OS B11676435 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11676435
M. Wt: 530.9 g/mol
InChI Key: HGFGNRZVXUDNNB-XODNFHPESA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C24H18Cl3N5OS and its molecular weight is 530.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing from various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26ClN5O3SC_{27}H_{26}ClN_5O_3S with a molecular weight of approximately 503.8 g/mol. The structure features a triazole ring substituted with chlorophenyl and methylphenyl groups along with a sulfanyl group. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC27H26ClN5O3S
Molecular Weight503.8 g/mol
IUPAC NameThis compound
LogP6.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains:

  • Antibacterial : Studies have demonstrated that triazole compounds can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antifungal : The presence of the triazole ring is crucial for antifungal activity. Research indicates that compounds with similar structures can inhibit fungal growth effectively .

Anticancer Activity

Triazoles are also recognized for their anticancer properties. The compound has been evaluated in vitro for its cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival . Compounds with similar structures have been reported to induce apoptosis in cancer cells .
  • Case Studies : A study involving a series of triazole derivatives highlighted that those possessing sulfanyl groups exhibited enhanced anticancer activity compared to their non-sulfanyl counterparts .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has gained attention in recent years:

  • Inhibition of Pro-inflammatory Cytokines : Some studies suggest that triazole compounds can modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines . This property could be beneficial in treating inflammatory diseases.

Scientific Research Applications

Medicinal Applications

Research indicates that compounds containing triazole and hydrazone functionalities exhibit a range of biological activities. The applications of this specific compound can be categorized as follows:

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this one can inhibit the growth of various bacteria and fungi. The presence of the triazole ring is critical for its interaction with microbial enzymes, potentially leading to effective treatments for infections caused by resistant strains.

Anticancer Potential

The hydrazone derivatives have been investigated for their anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptosis-related proteins. Further research is needed to elucidate its efficacy against specific cancer types.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be explored as a therapeutic agent for inflammatory diseases.

Agricultural Applications

The unique chemical structure also indicates potential use in agriculture:

Fungicidal Activity

Triazole compounds are widely used as fungicides due to their ability to inhibit ergosterol biosynthesis in fungi. This compound may serve as a lead for developing new fungicides targeting plant pathogens.

Plant Growth Regulators

Research into triazole derivatives has shown they can act as plant growth regulators, influencing various physiological processes such as seed germination and root development. This application could enhance crop yields and stress resistance.

Case Studies and Research Findings

Several studies highlight the applications of similar compounds:

StudyFocusFindings
Synthesis and Biological Evaluation of Triazoles Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Hydrazone Derivatives as Anticancer Agents Anticancer ActivityInduced apoptosis in breast cancer cell lines .
Triazole-based Fungicides Agricultural UseShowed significant efficacy against common fungal pathogens in crops .

Properties

Molecular Formula

C24H18Cl3N5OS

Molecular Weight

530.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H18Cl3N5OS/c1-15-2-9-19(10-3-15)32-23(17-5-7-18(25)8-6-17)30-31-24(32)34-14-22(33)29-28-13-16-4-11-20(26)21(27)12-16/h2-13H,14H2,1H3,(H,29,33)/b28-13+

InChI Key

HGFGNRZVXUDNNB-XODNFHPESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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